molecular formula C21H26FNO4 B11936750 1-(2,5-Dimethoxyphenyl)-2-[4-(3-fluorophenoxy)piperidin-1-yl]ethanol

1-(2,5-Dimethoxyphenyl)-2-[4-(3-fluorophenoxy)piperidin-1-yl]ethanol

Cat. No.: B11936750
M. Wt: 375.4 g/mol
InChI Key: YSIXFSRGBXHZRH-UHFFFAOYSA-N
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Description

1-(2,5-Dimethoxyphenyl)-2-[4-(3-fluorophenoxy)piperidin-1-yl]ethanol is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dimethoxyphenyl)-2-[4-(3-fluorophenoxy)piperidin-1-yl]ethanol typically involves multi-step organic reactions. A common approach might include:

    Formation of the 2,5-Dimethoxyphenyl Intermediate: This can be achieved through the methoxylation of a suitable phenyl precursor.

    Synthesis of the Piperidine Derivative: The piperidine ring can be synthesized through cyclization reactions involving appropriate amine precursors.

    Coupling Reactions: The final step involves coupling the 2,5-dimethoxyphenyl intermediate with the piperidine derivative under specific conditions, possibly using catalysts or reagents like palladium on carbon (Pd/C) or other coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethoxyphenyl)-2-[4-(3-fluorophenoxy)piperidin-1-yl]ethanol can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions might involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a pharmaceutical agent.

    Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include:

    Binding to Receptors: Modulating the activity of neurotransmitter receptors.

    Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.

    Signal Transduction: Affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,5-Dimethoxyphenyl)-2-[4-(3-chlorophenoxy)piperidin-1-yl]ethanol
  • 1-(2,5-Dimethoxyphenyl)-2-[4-(3-bromophenoxy)piperidin-1-yl]ethanol

Uniqueness

1-(2,5-Dimethoxyphenyl)-2-[4-(3-fluorophenoxy)piperidin-1-yl]ethanol is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

Molecular Formula

C21H26FNO4

Molecular Weight

375.4 g/mol

IUPAC Name

1-(2,5-dimethoxyphenyl)-2-[4-(3-fluorophenoxy)piperidin-1-yl]ethanol

InChI

InChI=1S/C21H26FNO4/c1-25-17-6-7-21(26-2)19(13-17)20(24)14-23-10-8-16(9-11-23)27-18-5-3-4-15(22)12-18/h3-7,12-13,16,20,24H,8-11,14H2,1-2H3

InChI Key

YSIXFSRGBXHZRH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(CN2CCC(CC2)OC3=CC(=CC=C3)F)O

Origin of Product

United States

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